N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a compound with the molecular formula C20H17N3O4. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound, the C O double bond distance – (C13 O2) is 1.173(4) Å .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 363.373.
Scientific Research Applications
Corrosion Inhibition
Compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide, such as 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, have been studied for their corrosion inhibition properties. These compounds are evaluated for protecting mild steel in hydrochloric acid solutions, with studies showing significant inhibition efficiency based on the nitrogen content and molecular weight of the inhibitor (Kadhim et al., 2017).
Antitumor Activity
Some analogues of this compound have demonstrated potential in antitumor activity. Specifically, certain quinazolinone analogues show broad spectrum antitumor activity, with potency greater than traditional treatments like 5-FU. This research indicates a promising direction for developing new antitumor agents (Al-Suwaidan et al., 2016).
Organic Synthesis and Chemical Properties
Studies involving compounds structurally similar to this compound focus on their synthesis and chemical properties. For instance, research on the oxidation of fused 1,4-dimethoxybenzenes, which are structurally related, contributes to understanding the chemical behavior and potential applications of these compounds in organic synthesis (Kim et al., 2001).
Luminescence and Sensor Applications
Research on derivatives of this compound has also explored their use in luminescence and as sensors. For example, studies on 1,8-naphthalimide based compounds, which are structurally related, have shown their potential in creating nanoaggregates that exhibit aggregation-enhanced emission, useful in sensing and luminescence applications (Srivastava et al., 2016).
Fluorescent Chemosensors
Further research into compounds related to this compound includes the development of fluorescent chemosensors. These studies focus on detecting specific ions like cobalt(II) in biological environments, demonstrating the compound's potential in biological and chemical sensing applications (Liu et al., 2019).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-8-16(14-4-2-3-5-15(14)22-12)23-20(25)19(24)21-10-13-6-7-17-18(9-13)27-11-26-17/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXBAUFCLOMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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